

# Pralurbactam: A Technical Guide to its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: *Pralurbactam*

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## Introduction

**Pralurbactam** is a novel  $\beta$ -lactamase inhibitor under investigation for its potential to combat bacterial resistance to  $\beta$ -lactam antibiotics.<sup>[1][2]</sup> By inactivating  $\beta$ -lactamase enzymes, **Pralurbactam** can restore the efficacy of co-administered  $\beta$ -lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of **Pralurbactam**, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.

## Molecular Structure

The structural identity of **Pralurbactam** is defined by its unique arrangement of atoms, which can be represented in various standard chemical formats.

| Identifier | Value  |
|------------|--|
| IUPAC Name | (1R,2S,5R)-2-[[[2-<br>[[[Aminoiminomethyl)amino]oxy]ethoxy]amino]c<br>arbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl<br>hydrogen sulfate                             |
| SMILES     | C1C--INVALID-LINK--C(=O)NOCCON=C(N)N[3]  |
| InChI      | InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-<br>22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-<br>25(19,20)21/h6-7H,1-5H2,(H,13,17)<br>(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1[3] |
| InChI Key  | HOJIPBUGHMYVQD-RQJHMYQMSA-N[3]   |

## Chemical Properties

A comprehensive understanding of the physicochemical properties of **Pralurbactam** is crucial for its development as a therapeutic agent. The following table summarizes its known chemical properties.

| Property           | Value/Description   |
|--------------------|---|
| Molecular Formula  | C10H18N6O8S[2]  |
| Molecular Weight   | 382.35 g/mol [3]  |
| Physical State     | Solid   |
| Appearance         | White to off-white  |
| Solubility         | Soluble in DMSO[4]  |
| pKa                | Data not available. See Experimental Protocols for determination methods. |
| Aqueous Solubility | Data not available. See Experimental Protocols for determination methods. |
| LogP               | Data not available. See Experimental Protocols for determination methods. |

## Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the key chemical properties of a drug candidate like **Pralurbactam**.

### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. A standard method for pKa determination is potentiometric titration.<sup>[5][6][7]</sup>

Methodology:

- Preparation of Solutions:
  - Prepare a standard solution of **Pralurbactam** (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system may be employed.<sup>[7]</sup>
  - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).<sup>[5][6]</sup>
  - Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.<sup>[5][6]</sup>
- Titration Procedure:
  - Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).<sup>[5]</sup>
  - Place a known volume of the **Pralurbactam** solution in a thermostatted vessel and immerse the calibrated pH electrode.
  - Incrementally add the standardized acid or base titrant to the **Pralurbactam** solution.
  - Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).<sup>[6]</sup>
  - Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the completion of the reaction.

- Data Analysis:
  - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
  - The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.
  - Perform the titration in triplicate to ensure reproducibility.[6]

## Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Both kinetic and thermodynamic solubility assays can be performed.[4][8]

Kinetic Solubility Assay (High-Throughput Screening):[4]

- Sample Preparation:
  - Prepare a concentrated stock solution of **Pralurbactam** in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
  - Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[9]
- Measurement:
  - Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
  - Measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader to detect precipitation.[4]
  - Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved **Pralurbactam** in the filtrate using LC-MS/MS or UV/Vis spectroscopy.[9]

Thermodynamic Solubility Assay (Shake-Flask Method):[8]

- Equilibration:

- Add an excess amount of solid **Pralurbactam** to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.
- Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- Sample Analysis:
  - Separate the undissolved solid from the solution by centrifugation or filtration.
  - Determine the concentration of **Pralurbactam** in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[\[8\]](#)

## Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for LogP determination.[\[10\]](#)[\[11\]](#)

Methodology:

- Phase Preparation:
  - Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.[\[12\]](#)
- Partitioning:
  - Dissolve a known amount of **Pralurbactam** in either the pre-saturated water or n-octanol.
  - Add a known volume of the other pre-saturated phase to a flask containing the **Pralurbactam** solution.
  - Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.
- Phase Separation and Analysis:
  - Allow the two phases to separate completely, either by standing or by centrifugation.

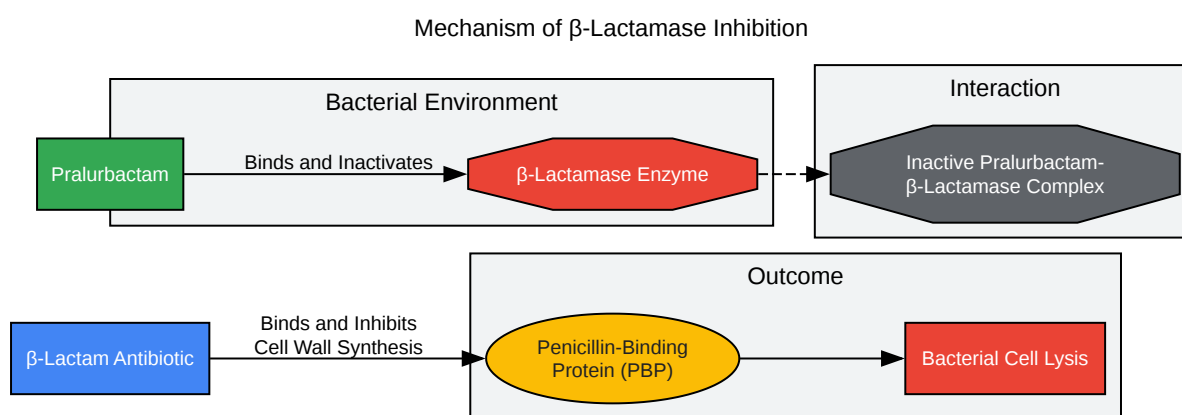
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of **Pralurbactam** in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV or LC-MS/MS.[12]
- Calculation:
  - The partition coefficient (P) is calculated as the ratio of the concentration of **Pralurbactam** in the n-octanol phase to its concentration in the aqueous phase.
  - LogP is the logarithm of the partition coefficient ( $\text{LogP} = \log_{10}(\text{P})$ ).[13]

## Mechanism of Action and Experimental Workflows

**Pralurbactam** functions as a  $\beta$ -lactamase inhibitor. Its mechanism of action involves the inactivation of  $\beta$ -lactamase enzymes produced by bacteria, which are responsible for degrading  $\beta$ -lactam antibiotics.[14][15]

## Mechanism of $\beta$ -Lactamase Inhibition

The following diagram illustrates the general mechanism by which a  $\beta$ -lactamase inhibitor like **Pralurbactam** protects a  $\beta$ -lactam antibiotic from degradation.

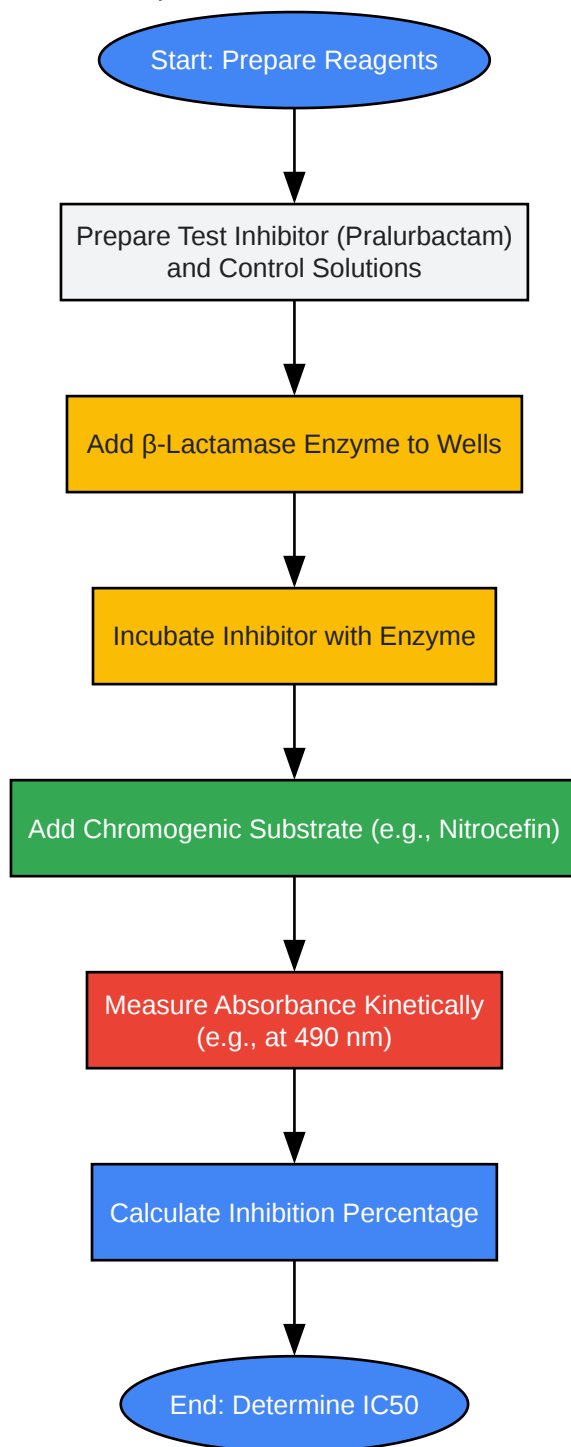


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Caption: **Pralurbactam** binds to and inactivates  $\beta$ -lactamase, protecting the  $\beta$ -lactam antibiotic.

## Experimental Workflow: $\beta$ -Lactamase Inhibitor Screening Assay

A common method to evaluate the efficacy of a  $\beta$ -lactamase inhibitor is a colorimetric assay using a chromogenic substrate like nitrocefin.<sup>[16][17][18]</sup>

Workflow for  $\beta$ -Lactamase Inhibitor Screening[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the inhibitory activity of **Pralurbactam** against  $\beta$ -lactamase.



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## References

- 1. [go.drugbank.com](http://go.drugbank.com) [[go.drugbank.com](http://go.drugbank.com)]
- 2. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Compound | AntibioticDB [[antibioticdb.com](http://antibioticdb.com)]
- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [[creative-bioarray.com](http://creative-bioarray.com)]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [[creative-bioarray.com](http://creative-bioarray.com)]
- 6. [dergipark.org.tr](http://dergipark.org.tr) [[dergipark.org.tr](http://dergipark.org.tr)]
- 7. [medwinpublishers.com](http://medwinpublishers.com) [[medwinpublishers.com](http://medwinpublishers.com)]
- 8. Aqueous Solubility Assay | Bienta [[bienta.net](http://bienta.net)]
- 9. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 10. [encyclopedia.pub](http://encyclopedia.pub) [[encyclopedia.pub](http://encyclopedia.pub)]
- 11. LogD | Cambridge MedChem Consulting [[cambridgemedchemconsulting.com](http://cambridgemedchemconsulting.com)]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. [acdlabs.com](http://acdlabs.com) [[acdlabs.com](http://acdlabs.com)]
- 14.  $\beta$ -Lactamase inhibitor - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 15. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 16. [cohesionbio.com](http://cohesionbio.com) [[cohesionbio.com](http://cohesionbio.com)]
- 17. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 18. [assaygenie.com](http://assaygenie.com) [[assaygenie.com](http://assaygenie.com)]
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